N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O5/c18-17(19,20)27-12-4-2-11(3-5-12)22-16(24)15(23)21-8-10-1-6-13-14(7-10)26-9-25-13/h1-7H,8-9H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDJVYIKGQDIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Acylation via Oxalyl Chloride
The most direct route involves sequential reaction of oxalyl chloride with the two amines under controlled conditions:
Step 1: Monoacylation of 4-(Trifluoromethoxy)aniline
4-(Trifluoromethoxy)aniline reacts with oxalyl chloride in anhydrous dichloromethane at 0–5°C, yielding N-(4-(trifluoromethoxy)phenyl)oxalyl chloride. Excess oxalyl chloride is avoided to prevent bis-acylation.
Step 2: Coupling with Benzo[d]dioxol-5-ylmethylamine
The intermediate oxalyl chloride is treated with benzo[d]dioxol-5-ylmethylamine in the presence of triethylamine (TEA) as a base, facilitating the second amide bond formation. The reaction proceeds at room temperature for 12–16 hours.
| Method | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Oxalyl Cl₂ | CH₂Cl₂ | 0 → 25 | 62 | 95 |
| PyBOP | DMF | 25 | 78 | 98 |
Mechanistic Insight : Oxalyl chloride’s high electrophilicity enables rapid acylation, but its volatility necessitates careful handling. PyBOP-mediated coupling offers superior yields by activating oxalic acid in situ, minimizing side reactions.
One-Pot Multicomponent Approach
Adapting Ugi-azide reaction principles, a three-component system employs:
- Oxalic acid as the diacid component
- 4-(Trifluoromethoxy)aniline and benzo[d]dioxol-5-ylmethylamine as nucleophiles
- N-Boc-phenylisocyanide as a traceless directing group
Reaction in trifluoroethanol (TFE) at 50°C for 24 hours achieves 54% yield, though purification requires chromatographic separation of regioisomers.
Solid-Phase Synthesis
Immobilizing 4-(trifluoromethoxy)aniline on Wang resin via a photolabile linker allows iterative acylation:
- Oxalic acid dimer activation with HATU.
- Sequential coupling of both amines under microwave irradiation (80°C, 20 min).
- Cleavage with UV light (365 nm) liberates the product in 71% yield.
Critical Parameter Optimization
Solvent Systems
Polar aprotic solvents (DMF, DMSO) enhance oxalic acid solubility but risk trifluoromethoxy group hydrolysis. Mixed solvents (CH₂Cl₂:THF, 3:1) balance reactivity and stability.
Temperature and Catalysis
Low temperatures (0–5°C) favor monoacylation in oxalyl chloride routes, while PyBOP couplings tolerate ambient conditions. Catalytic DMAP (5 mol%) accelerates acyl transfer in DMF.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.8 Hz, 2H, Ar–H), 6.85 (s, 1H, dioxole–H), 4.25 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃).
- ¹⁹F NMR : δ -58.3 (CF₃O–).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (N–H bend).
Chromatographic Purity
Reverse-phase HPLC (C18 column, MeCN:H₂O gradient) shows ≥98% purity at 254 nm, with tR = 12.3 min.
Industrial-Scale Considerations
Patent data highlights the utility of continuous flow systems for oxalyl chloride reactions, improving safety and yield (85% at 10 kg scale). Critical process parameters include:
- Residence time : 8–10 minutes
- Quench protocol : Aqueous NaHCO₃ at pH 7–8
Comparative Evaluation of Methods
| Criterion | Oxalyl Chloride | PyBOP Coupling | Multicomponent |
|---|---|---|---|
| Yield (%) | 62 | 78 | 54 |
| Purity (%) | 95 | 98 | 89 |
| Scalability | Excellent | Moderate | Poor |
| Byproduct Formation | Moderate | Low | High |
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exhibit notable antibacterial properties. The following table summarizes the antibacterial effects observed in various studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 625–1250 µg/mL | |
| Staphylococcus epidermidis | 500–1000 µg/mL | |
| Escherichia coli | 250–500 µg/mL | |
| Pseudomonas aeruginosa | 1000 µg/mL |
These results suggest that the compound may effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. A study highlighted its effectiveness against various cancer cell lines with notable findings including:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Ranged from 10 to 20 µM, indicating significant cytotoxicity against these cell lines.
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest potential mechanisms include:
- Inhibition of DNA Synthesis : Similar compounds have shown interference with DNA replication in bacterial cells.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death pathways, enhancing its anticancer effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
Study on Antibacterial Efficacy
- Conducted using a murine model infected with Staphylococcus aureus.
- Results showed a significant reduction in bacterial load in treated groups compared to controls.
Study on Anticancer Properties
- In vitro assays demonstrated that treatment with the compound led to increased apoptosis markers in cancer cell lines.
- Flow cytometry analysis confirmed these findings, showing a marked increase in early apoptotic cells after treatment.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with cellular targets, leading to the modulation of specific biochemical pathways. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the inhibition of key enzymes involved in cell proliferation and survival, such as tubulin polymerization inhibitors .
Comparison with Similar Compounds
Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-chlorophenyl)oxalamide
Uniqueness
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and potentially enhances its biological activity compared to its analogs. This structural feature may contribute to its higher potency and selectivity as an anticancer agent.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy in different biological contexts.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a trifluoromethoxy-substituted phenyl group. Its molecular formula is C18H19F3N2O4, and it possesses unique properties that may influence its biological activity.
Research indicates that compounds with similar structures may interact with various biological targets. For instance, derivatives of benzodioxole have been shown to inhibit vascular endothelial growth factor receptors (VEGFR), which play a crucial role in angiogenesis and tumor growth. The proposed mechanism involves binding to the active site of these receptors, thereby blocking their function and potentially reducing tumor proliferation .
Antioxidant Activity
One significant area of investigation is the antioxidant potential of this compound. Studies have employed assays such as the DPPH scavenging assay to evaluate its ability to neutralize free radicals. For example, similar benzodioxole derivatives exhibited IC50 values indicating their effectiveness in scavenging free radicals, suggesting that this compound may also possess notable antioxidant properties .
Anti-inflammatory Effects
Another important aspect of its biological activity is its anti-inflammatory potential. Compounds within this chemical class have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, certain derivatives have shown promise in reducing inflammation in animal models, indicating that this compound may have therapeutic applications in inflammatory diseases .
1. In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. These studies typically assess cell viability using MTT assays or similar methodologies. Results indicate that the compound exhibits selective cytotoxicity towards specific cancer cells while sparing normal cells .
2. In Vivo Studies
Animal models have been used to further elucidate the pharmacological effects of this compound. In vivo studies reported significant reductions in tumor size when administered alongside standard chemotherapy agents. The compound's ability to enhance the efficacy of existing treatments while minimizing side effects is particularly noteworthy .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, and what critical reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via sequential coupling reactions. For example, oxalamide derivatives are typically prepared by reacting amine intermediates (e.g., benzo[d][1,3]dioxol-5-ylmethylamine) with oxalyl chloride or activated oxalate esters. Key parameters include:
- Temperature : Reactions often proceed at reflux (e.g., in dichloromethane or toluene).
- Catalysts : Use of DMF as a catalyst in thionyl chloride-mediated acylations improves activation .
- Purification : Column chromatography or recrystallization (e.g., from ethyl acetate/hexane) is critical, with yields ranging from 35% to 52% depending on substituent steric effects .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify protons and carbons adjacent to electron-withdrawing groups (e.g., trifluoromethoxy). For example, the benzo[d][1,3]dioxole methylene group resonates at δ ~4.09 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H] ion matching calculated mass within 2 ppm error) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stability in DO for NMR studies requires short-term use to avoid hydrolysis .
- Stability : Decomposition risks arise under prolonged heating (>100°C) or acidic/basic conditions. Storage at -20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what are common side products?
- Methodological Answer :
- Optimization : Scale-up requires adjusting stoichiometry (e.g., 1.2:1 amine:oxalyl chloride ratio) and using slow addition to control exothermicity. Side products like dimers (e.g., 23% dimerization in ) form via over-activation; quenching with ice water minimizes this .
- Analytical Monitoring : TLC or HPLC tracks reaction progress. Impurities are removed via preparative HPLC with C18 columns .
Q. What in vitro assays are suitable for evaluating its bioactivity, and how are conflicting cytotoxicity data resolved?
- Methodological Answer :
- Assays : Antimicrobial activity is tested via broth microdilution (MIC determination) against Gram-positive/negative strains. Cytotoxicity is assessed using MTT assays (e.g., IC values in mammalian cell lines) .
- Data Contradictions : Discrepancies in bioactivity may arise from assay conditions (e.g., serum interference). Replicate experiments under standardized protocols (e.g., CLSI guidelines) and use orthogonal assays (e.g., ATP-based viability tests) to validate .
Q. How can computational modeling predict its target interactions, and what docking parameters are critical?
- Methodological Answer :
- Modeling : Molecular docking (e.g., AutoDock Vina) identifies potential binding to enzymes like acetylcholinesterase or cytochrome P450 isoforms. Parameters include:
- Grid Box Size : Adjusted to cover active sites (e.g., 25 Å for CYP4F11).
- Scoring Functions : AMBER force fields validate binding poses .
- Validation : Compare predicted binding energies with experimental IC values to refine models .
Q. What analytical strategies address discrepancies between theoretical and experimental elemental analysis data?
- Methodological Answer :
- Elemental Analysis : Discrepancies (e.g., C, H, N deviations >0.3%) may indicate hydration or residual solvents. Dry samples under vacuum (0.1 mmHg, 24 h) and repeat combustion analysis.
- Advanced Techniques : Use X-ray crystallography to confirm molecular packing or TGA to detect solvent traces .
Q. How do structural modifications (e.g., substituent variations) impact its physicochemical and pharmacological properties?
- Methodological Answer :
- Substituent Effects : Replacing the trifluoromethoxy group with methoxy reduces metabolic stability (CYP450 oxidation). Introducing electron-withdrawing groups on the benzodioxole ring enhances lipophilicity (logP increase by ~0.5) .
- SAR Studies : Systematic substitution at the oxalamide nitrogen followed by in vitro ADMET profiling (e.g., microsomal stability assays) identifies optimal derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
